(S)-3-(4-(Trifluoromethoxy)phenyl)morpholine
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Overview
Description
(S)-3-(4-(Trifluoromethoxy)phenyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-(Trifluoromethoxy)phenyl)morpholine typically involves the reaction of 4-(trifluoromethoxy)aniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize waste. The use of catalysts and advanced purification techniques, such as crystallization or chromatography, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-(Trifluoromethoxy)phenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-3-(4-(Trifluoromethoxy)phenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (S)-3-(4-(Trifluoromethoxy)phenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- 4-(Trifluoromethoxy)phenyl isocyanate
- 4-(Trifluoromethoxy)phenylacetylene
Uniqueness
(S)-3-(4-(Trifluoromethoxy)phenyl)morpholine is unique due to the presence of both the morpholine ring and the trifluoromethoxyphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12F3NO2 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
(3S)-3-[4-(trifluoromethoxy)phenyl]morpholine |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)17-9-3-1-8(2-4-9)10-7-16-6-5-15-10/h1-4,10,15H,5-7H2/t10-/m1/s1 |
InChI Key |
HBXMNLJLIGPTDU-SNVBAGLBSA-N |
Isomeric SMILES |
C1COC[C@@H](N1)C2=CC=C(C=C2)OC(F)(F)F |
Canonical SMILES |
C1COCC(N1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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